molecular formula C5H8ClN3O B13943855 2-((4-Chloro-1H-imidazol-5-yl)amino)ethanol

2-((4-Chloro-1H-imidazol-5-yl)amino)ethanol

Cat. No.: B13943855
M. Wt: 161.59 g/mol
InChI Key: RLDKEECXUCNEGF-UHFFFAOYSA-N
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Description

Ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- is a compound that features a chloro-substituted imidazole ring attached to an ethanol molecule. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- involves its interaction with specific molecular targets. The chloro-substituted imidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, known for its broad range of biological activities.

    Histidine: An amino acid with an imidazole side chain, essential for protein structure and function.

    Metronidazole: An antimicrobial drug with an imidazole ring.

Uniqueness

Ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- is unique due to the presence of the chloro substituent and the ethanol group, which confer distinct chemical properties and biological activities compared to other imidazole derivatives .

Properties

Molecular Formula

C5H8ClN3O

Molecular Weight

161.59 g/mol

IUPAC Name

2-[(5-chloro-1H-imidazol-4-yl)amino]ethanol

InChI

InChI=1S/C5H8ClN3O/c6-4-5(7-1-2-10)9-3-8-4/h3,7,10H,1-2H2,(H,8,9)

InChI Key

RLDKEECXUCNEGF-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)Cl)NCCO

Origin of Product

United States

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